

In Silico Modeling of Quinoxalin-5-amine Interactions: A Technical Guide

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Compound of Interest

Compound Name: Quinoxalin-5-amine

Cat. No.: B103553

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of **Quinoxalin-5-amine** and its derivatives, focusing on their interactions with various biological targets. Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, serves as a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities. The position of the amino group at the 5th position of the quinoxaline core can significantly influence its binding affinity and selectivity towards different protein targets. This document summarizes key quantitative data, details experimental and computational protocols, and visualizes relevant biological pathways and workflows to facilitate further research and drug development efforts in this area.

Quantitative Data Summary

The following tables summarize the quantitative data from various in silico and in vitro studies on quinoxaline derivatives, providing insights into their potential therapeutic applications.

Table 1: Inhibitory Activities of Quinoxaline Derivatives

Compound ID	Target	IC50 (μM)	Cell Line	Therapeutic Area	Reference
4i	EGFR	3.902 ± 0.098	A549	Lung Cancer	[1]
4a	p38α MAP Kinase	0.042	-	Anti-inflammatory	[2]
SB203580 (Standard)	p38α MAP Kinase	0.044	-	Anti-inflammatory	[2]
5h	α-amylase	16.4 ± 0.1	-	Antidiabetic	[3]
5c	α-glucosidase	15.2 ± 0.3	-	Antidiabetic	[3]
5h	α-glucosidase	31.6 ± 0.4	-	Antidiabetic	[3]
7d	-	7.56	MCF-7	Anticancer	[4]
6c	-	8.61	MCF-7	Anticancer	[4]
7g	-	8.62	MCF-7	Anticancer	[4]
6e	-	9.95	MCF-7	Anticancer	[4]
7g	-	8.96	HCT-116	Anticancer	[4]
6c	-	9.53	HCT-116	Anticancer	[4]
7g	-	9.51	HepG2	Anticancer	[4]
Compound 19b	Topoisomerase II	0.97 ± 0.1	-	Anticancer	[5]
Compound 19c	Topoisomerase II	1.10 ± 0.1	-	Anticancer	[5]
3a, 3b, 6, 7b, 7c, 7d, 7f	-	7.57 - 28.44	HepG-2, HCT-116, MCF-7	Anticancer	[6]
4c, 4b	-	< 1	Human ovarian and colon-derived tumor cells	Anticancer	[7][8]

Table 2: Molecular Docking and Dynamics Simulation Data

Compound ID	Target Protein	Docking Score (kcal/mol)	Binding Free Energy (kcal/mol)	Key Interacting Residues	Reference
5h	α -amylase	-8.9 ± 0.10	-	ASP300, HIS101, LYS200, LEU162, ILE235	[3]
5c	α -glucosidase	-9.0 ± 0.20	-25.13	TRP1749	[3]
5h	α -glucosidase	-	-15.73	-	[3]
Miglitol (Standard)	α -glucosidase	-	-14.68	-	[3]
5d	Tyrosine Kinase (2HCK)	-5.732	-53.11	Leu273, Gly274, Ala275, Gly276	[9]
5d	Human Pancreatic α -amylase (2QV4)	-6.182	-59.16	Trp59, Leu165, Thr163, Leu162, Gln63	[9]
AA5	iNOS	-9.17	-	-	[10]
Erlotinib (Standard)	EGFR (1M17)	-17.84	-	-	[6]
Quinoxaline Derivatives	EGFR (1M17)	-15.86 to -16.97	-	-	[6]
AQNX5	Abl Kinase	-	-	Glu286, Lys271	[5]
Curcumin Analog 15	EGFR	-6.614	-	Lys728, Lys745,	[11]

Glu762,

Cys797

Experimental and Computational Protocols

This section details the methodologies employed in the in silico modeling of quinoxaline derivatives, providing a framework for reproducible research.

Molecular Docking

Molecular docking studies are fundamental to predicting the binding orientation and affinity of a ligand to its target protein.

- Protein and Ligand Preparation:
 - The three-dimensional structures of target proteins are typically retrieved from the Protein Data Bank (PDB).
 - Water molecules and co-crystallized ligands are often removed, and polar hydrogen atoms are added to the protein structure.
 - The 3D structures of the quinoxaline derivatives are generated using software like ChemDraw or Marvin Sketch and optimized using a suitable force field (e.g., MMFF94).
- Docking Simulation:
 - Software such as AutoDock, Molegro Virtual Docker (MVD), or Schrödinger's Glide are commonly used for docking simulations.[\[12\]](#)
 - The binding site on the target protein is defined, often based on the position of a co-crystallized ligand or through binding site prediction algorithms.[\[12\]](#)
 - The docking algorithm then explores various conformations of the ligand within the defined binding site and scores them based on a scoring function that estimates the binding affinity.

Molecular Dynamics (MD) Simulations

MD simulations are employed to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding and the nature of the interactions.

- System Setup:
 - The docked complex from the molecular docking study is used as the starting structure.
 - The complex is placed in a simulation box and solvated with an appropriate water model (e.g., TIP3P).
 - Counter-ions are added to neutralize the system.
- Simulation Protocol:
 - The system is first minimized to remove any steric clashes.
 - The system is then gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.
 - A production run of a specified duration (e.g., 100 ns) is performed to collect the trajectory data.[\[9\]](#)[\[10\]](#)
- Analysis:
 - The stability of the complex is assessed by analyzing the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein and ligand atoms.[\[9\]](#)
 - The binding free energy is often calculated using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA).

Quantitative Structure-Activity Relationship (QSAR)

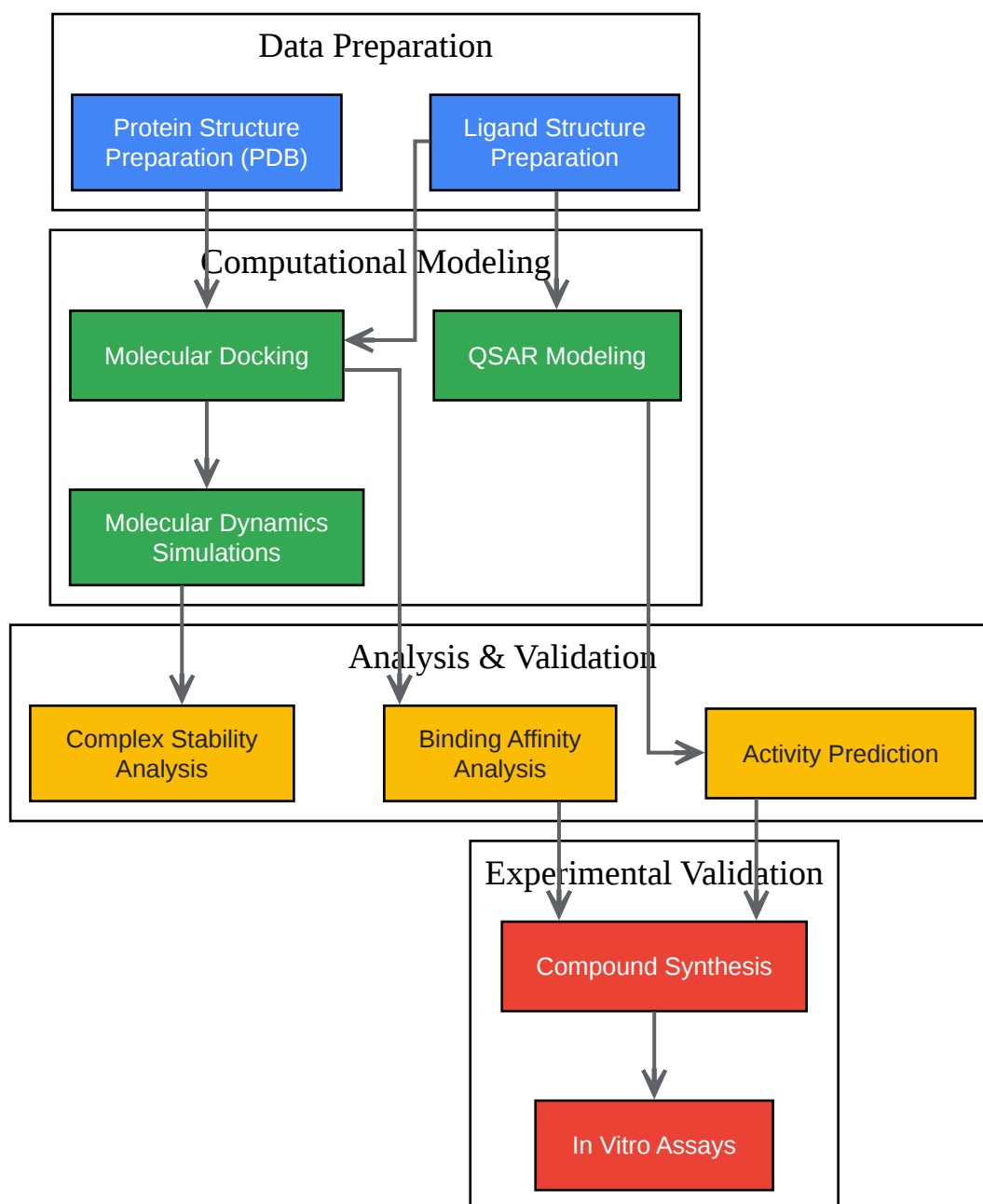
QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

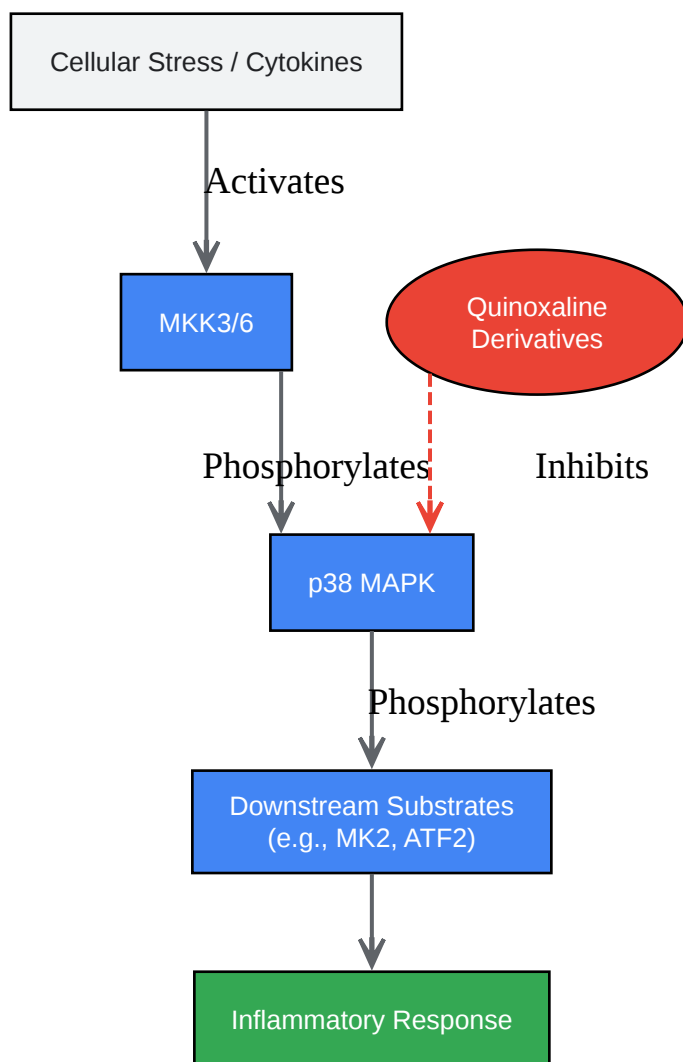
- Descriptor Calculation:

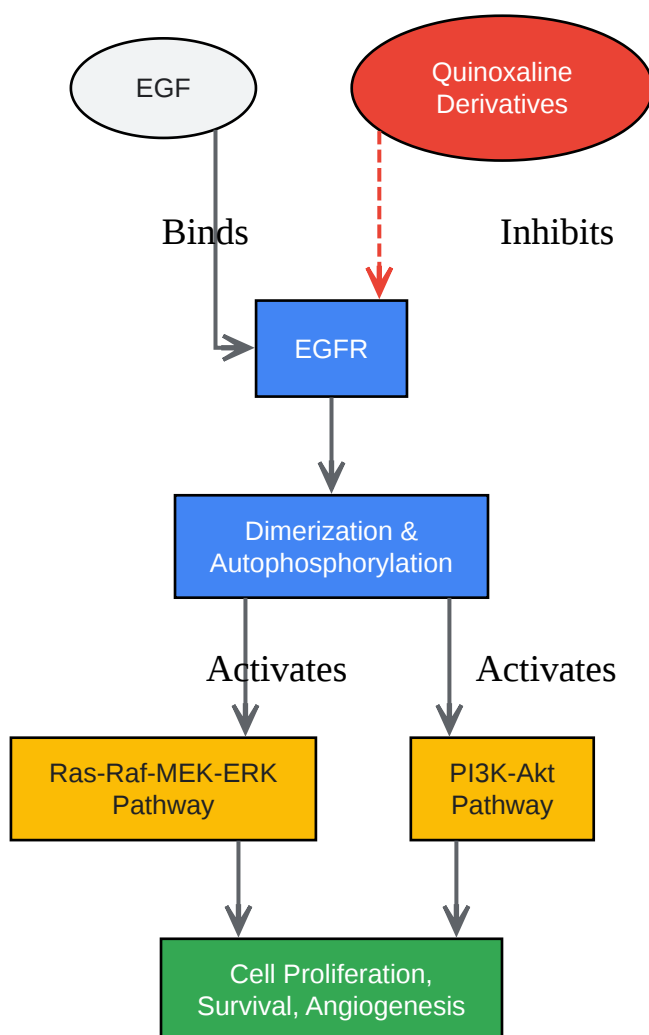
- A set of molecular descriptors (e.g., topological, electrostatic, and quantum chemical) are calculated for each compound in the dataset.[\[13\]](#)
- Model Development:
 - The dataset is typically divided into a training set and a test set.
 - Statistical methods such as Partial Least Squares (PLS), Genetic Algorithm (GA), or Simulated Annealing (SA) are used to build a predictive model using the training set.[\[13\]](#)
- Model Validation:
 - The predictive power of the developed QSAR model is evaluated using the test set and various statistical metrics (e.g., q^2 , predicted r^2).[\[14\]](#)

Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways involving targets of quinoxaline derivatives and a typical workflow for in silico drug design.







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